molecular formula C13H19NO4 B1355383 n-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide CAS No. 108962-85-2

n-(2,2-Dimethoxyethyl)-2-(3-methoxyphenyl)acetamide

Cat. No. B1355383
Key on ui cas rn: 108962-85-2
M. Wt: 253.29 g/mol
InChI Key: XTVQIYBOITXGSU-UHFFFAOYSA-N
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Patent
US04659706

Procedure details

A mixture of 3-methoxyphenylacetic acid (47.7 g, 0.287 m), thionyl chloride (50 ml) and N,N-dimethylformamide (6 drops) in toluene (500 ml) was stirred for 16 hours at 25° and concentrated in vacuo to afford 3-methoxyphenylacetyl chloride. The acetyl chloride was dissolved in chloroform (100 ml) and added to a solution of aminoacetaldehyde dimethyl acetal (32.1 g, 0.306 m) and triethylamine (32.4 g, 0.320 m) in chloroform (500 ml) stirred at 5°. The mixture was stirred at 25° for 16 hours, washed with water, 1.5N hydrochloric acid and water, dried with magnesium sulfate and concentrated in vacuo to give N-(2,2-dimethoxyethyl)-3-methoxybenzeneacetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step Two
Quantity
32.4 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](Cl)=[O:11])[CH:6]=[CH:7][CH:8]=1.[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH2:16][NH2:17].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH2:16][NH:17][C:10](=[O:11])[CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
32.1 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
32.4 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at 5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 25° for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with water, 1.5N hydrochloric acid and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(CC1=CC(=CC=C1)OC)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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